The compound (4-benzylpiperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a complex organic molecule notable for its diverse structural components, including a piperazine ring and a pyrazole moiety. It is classified as a bioactive reagent and is primarily used in non-human research contexts. The molecular formula for this compound is , and it has a molecular weight of approximately 349.4 g/mol.
The compound falls under the category of organic compounds and specifically belongs to the class of piperazines and pyrazoles. These classes are known for their pharmacological properties, often serving as scaffolds in drug development.
The synthesis of (4-benzylpiperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone typically involves multi-step organic synthesis techniques. The general approach includes:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and time) are crucial for successful synthesis but are often proprietary or vary by laboratory protocols.
The molecular structure of (4-benzylpiperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone features several key functional groups:
The structural representation can be described by its InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations:
InChI=1S/C20H23N5O/c1-22-19(24-9-5-6-10-24)18(15-21-22)20(26)25-13-11-23(12-14-25)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3CCN1C(=O)C2=C(N=N2)C=C(C=C1)C=C(C=C(C=C2)C=CC=C3)N3C=CC=N3These identifiers help in computational modeling and database searches related to this compound.
The reactions involving this compound primarily focus on its potential as an intermediate in drug synthesis or as a ligand in coordination chemistry. Key reactions may include:
Technical details such as reaction conditions (e.g., temperature, solvent choice) significantly influence the outcomes and yields of these reactions.
Key processes may include:
Data supporting these mechanisms would ideally come from pharmacological studies assessing binding affinities and biological activity.
The physical properties of this compound include:
Chemical properties include:
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its characteristics but are often specific to individual batches or suppliers.
This compound has potential applications in various scientific fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1